molecular formula C21H22O2 B14740937 2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one CAS No. 5323-83-1

2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one

Cat. No.: B14740937
CAS No.: 5323-83-1
M. Wt: 306.4 g/mol
InChI Key: KGUWKIWUSQALLK-UHFFFAOYSA-N
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Description

2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one is an organic compound with the molecular formula C21H22O2 It is known for its unique structure, which includes a cyclopentenone ring substituted with ethyl and phenyl groups, as well as a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diphenyl-2-propen-1-one with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydroxylation . The reaction conditions often require careful temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce various alcohols.

Scientific Research Applications

2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which 2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diphenyl-4-hydroxy-2-cyclopenten-1-one: Similar structure but lacks the ethyl groups.

    4-Hydroxy-2,5-diphenyl-3(2H)-thiophenone 1,1-dioxide: Contains a thiophene ring instead of a cyclopentenone ring.

Uniqueness

2,5-Diethyl-3,4-diphenyl-4-hydroxy-2-cyclopenten-1-one is unique due to the presence of both ethyl and phenyl groups on the cyclopentenone ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

5323-83-1

Molecular Formula

C21H22O2

Molecular Weight

306.4 g/mol

IUPAC Name

2,5-diethyl-4-hydroxy-3,4-diphenylcyclopent-2-en-1-one

InChI

InChI=1S/C21H22O2/c1-3-17-19(15-11-7-5-8-12-15)21(23,18(4-2)20(17)22)16-13-9-6-10-14-16/h5-14,18,23H,3-4H2,1-2H3

InChI Key

KGUWKIWUSQALLK-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C(=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3)CC

Origin of Product

United States

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